
N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide is an organic compound with a complex structure It is a derivative of benzamide, characterized by the presence of diethyl groups and a 4-methyl-3-oxopentan-2-yl substituent on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide typically involves the reaction of 4-(4-methyl-3-oxopentan-2-yl)benzoic acid with diethylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as copper-based metal-organic frameworks can be employed to promote oxidative couplings, resulting in high conversion rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent (DEET), it shares structural similarities but differs in the position and nature of substituents on the benzene ring.
N,N-Diethyl-4-methylbenzamide: Another related compound with a simpler structure, lacking the 4-methyl-3-oxopentan-2-yl group.
Uniqueness
N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C17H25NO2/c1-6-18(7-2)17(20)15-10-8-14(9-11-15)13(5)16(19)12(3)4/h8-13H,6-7H2,1-5H3 |
Clé InChI |
GTRRGUAEIBZFBB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
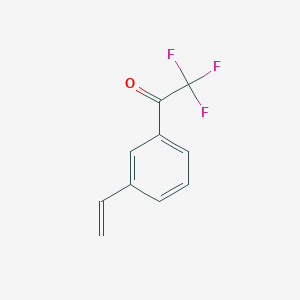


![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
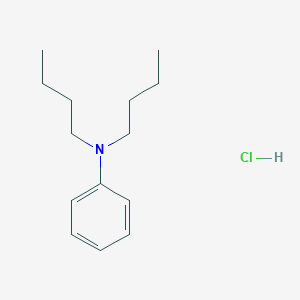
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)
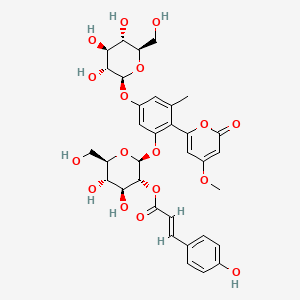


![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
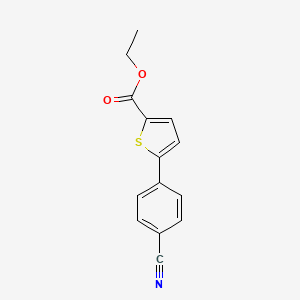
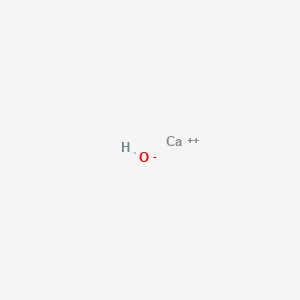
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
